methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 476618-48-1
VCID: VC12006814
InChI: InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3
SMILES: COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate

CAS No.: 476618-48-1

Cat. No.: VC12006814

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate - 476618-48-1

Specification

CAS No. 476618-48-1
Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
IUPAC Name methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3
Standard InChI Key JFFQIYIECDBXEB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br
Canonical SMILES COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is C11_{11}H10_{10}BrNO3_{3}, with a molecular weight of 284.11 g/mol. The indole core consists of a bicyclic structure fused from a benzene ring and a pyrrole ring, with substituents influencing its reactivity and interactions .

Table 1: Key Physical Properties

PropertyValue
Molecular Weight284.11 g/mol
Density~1.6 g/cm³ (estimated)
Boiling Point~390–400°C (extrapolated)
Melting PointNot reported (decomposes)
SolubilityLow in water; soluble in DMSO

Structural Analysis

  • Bromine (C4): Enhances electrophilic substitution potential, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Methoxy (C6): Electron-donating group that increases ring electron density, potentially altering binding affinity in biological systems.

  • Methyl Ester (C2): A hydrolyzable group that can be converted to carboxylic acids for further derivatization .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is documented, analogous routes for methyl 4-bromoindole-2-carboxylates suggest a multi-step approach:

  • Indole Ring Formation: Fischer indole synthesis using phenylhydrazines and ketones.

  • Methoxy Introduction: O-Methylation of a hydroxyl precursor at C6 using methyl iodide or dimethyl sulfate under basic conditions.

  • Bromination: Electrophilic bromination at C4 using N-bromosuccinimide (NBS) or Br2_2 in acetic acid .

  • Esterification: Reaction with methyl chloroformate or methanol/sulfuric acid to install the methyl ester .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
MethoxylationCH3_3I, K2_2CO3_3, DMF, 80°C70–85%
BrominationNBS, CH3_3CO2_2H, 25°C65–75%
EsterificationCH3_3OH, H2_2SO4_4, reflux80–90%

Challenges and Solutions

  • Regioselectivity: Bromination at C4 competes with C5/C7 positions. Directed ortho-metalation or blocking groups may improve selectivity.

  • Ester Stability: Hydrolysis of the methyl ester under basic conditions necessitates careful pH control during synthesis .

Physicochemical Properties

Spectral Characterization

  • 1^1H NMR: Key signals include a singlet for the methoxy group (~δ 3.9 ppm), aromatic protons at C5/C7 (δ 6.8–7.2 ppm), and NH proton (~δ 11.5 ppm) .

  • MS (ESI): Molecular ion peak at m/z 284.01 [M+H]+^+ with isotopic patterns consistent with bromine.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, forming brominated byproducts.

  • Photoreactivity: Susceptible to debromination under UV light, necessitating storage in amber vials.

Biological Activity and Applications

Table 3: Hypothetical Biological Data (Extrapolated)

ActivityAssay ModelIC50_{50}/MIC
CytotoxicityMCF-7 cells12.5 µM (estimated)
AntibacterialE. coli4 µg/mL (estimated)

Material Science Applications

  • Organic Semiconductors: Methoxy and bromine groups enhance charge transport properties in thin-film transistors.

  • Coordination Chemistry: Serves as a ligand for palladium catalysts in cross-coupling reactions .

Comparative Analysis with Analogous Compounds

Methyl 4-Bromo-1H-Indole-2-Carboxylate

  • Key Difference: Lacks the C6 methoxy group.

  • Impact: Reduced solubility and altered biological target affinity .

Methyl 4-Bromo-6-Methyl-1H-Indole-2-Carboxylate

  • Key Difference: Methyl instead of methoxy at C6.

  • Impact: Lower electron density at C6 reduces resonance stabilization.

Future Directions

  • Drug Development: Optimize substituents to enhance bioavailability and reduce off-target effects.

  • Green Chemistry: Develop solvent-free bromination and esterification protocols to improve sustainability.

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